molecular formula C14H18O3 B1205769 Stiripentol CAS No. 137767-55-6

Stiripentol

Cat. No. B1205769
M. Wt: 234.29 g/mol
InChI Key: IBLNKMRFIPWSOY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Stiripentol's synthesis involves a facile one-pot process that is both commercially viable and eco-friendly. Initially, 3,4-dihydroxy benzaldehyde is treated with methylene diiodide using KOH, undergoing in situ Knoevenagel condensation with 3,3-dimethyl 2-butanone, followed by Regioselective Luche reduction to yield pure Stiripentol (Sudrik et al., 2022).

Molecular Structure Analysis

Detailed vibrational spectroscopic features of Stiripentol, aided by density functional theory (DFT) computations, have been explored to understand its structure thoroughly. The study included frontier molecular orbital analysis, distribution of electric charges, and natural bond orbital analysis. Hirshfeld surface maps and 2D fingerprint plots were studied to gain insights into Stiripentol's intermolecular interactions (Almutairi et al., 2019).

Chemical Reactions and Properties

Stiripentol undergoes a series of metabolic transformations, highlighting its complex interaction with biological systems. These include cytochrome P-450-mediated cleavage of the methylenedioxy ring to yield catechol derivatives and side chain isomerism, indicating the drug's metabolic fate involves several distinct pathways (Zhang et al., 1990).

Physical Properties Analysis

The study of Stiripentol in its supercooled liquid, amorphous (glass), and crystalline states by broadband dielectric spectroscopy (BDS), differential scanning calorimetry, X-ray diffraction, and optical microscopy highlighted its relaxation dynamics versus crystallization kinetics in the amorphous state. This research aimed to find a correlation between the crystallization kinetics and the molecular dynamics of Stiripentol, which would allow the prediction of its crystallization time as a function of temperature (Ruiz et al., 2017).

Chemical Properties Analysis

The chemical properties of Stiripentol, including its stability under various conditions, were investigated through a stability-indicating HPLC-DAD method. This study demonstrated Stiripentol's marked stability under alkaline hydrolytic stress conditions, thermal, oxidative, and photolytic conditions, only degrading under acidic conditions. This degradation process formed a well-resolved product from the pure drug, highlighting its chemical robustness and the importance of a detailed understanding of its stability for quality control and stability studies (Darwish et al., 2014).

Scientific Research Applications

Antiepileptic Properties and Mechanisms

  • GABAA-Receptor Modulation : Stiripentol enhances the duration of opening of GABAA-receptor channels, indicating its role in epileptic seizure control (Quilichini et al., 2006).
  • Effectiveness in Severe Myoclonic Epilepsy in Infancy (SMEI) : A randomized placebo-controlled study demonstrated the efficacy of stiripentol in reducing seizure frequency in children with SMEI (Chiron et al., 2000).
  • Higher Anticonvulsant Properties in the Immature Brain : Stiripentol exhibits more pronounced anticonvulsant effects in the immature rat brain compared to the mature brain (Auvin et al., 2013).
  • Unique Mechanism on GABAA Receptors : It acts as a positive allosteric modulator of GABAA receptors, showing subunit-dependent effects, which might explain its efficacy in childhood-onset epilepsies (Fisher, 2011).

Therapeutic Applications Beyond Epilepsy

  • Protection Against Calcium Oxalate Nephrolithiasis : Stiripentol demonstrates potential in reducing urine oxalate excretion and protecting kidneys in models of calcium oxalate nephropathy and ethylene glycol poisoning (Le Dudal et al., 2019).
  • Interactions with Other Medications : It interacts with other anticonvulsants, such as benzodiazepines, through GABAA receptor modulation without affecting their potency (Fisher, 2011).

Future Directions

Future directions in treatment include expanding genetic testing with the potential for gene therapy and continuously improving surgical options with the goal to prevent progression to DEE-SSW .

properties

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLNKMRFIPWSOY-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(/C=C/C1=CC2=C(C=C1)OCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80860609
Record name (1E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism by which stiripentol exerts its anticonvulsant effect in humans has not been fully elucidated. Possible mechanisms of action include direct effects mediated through the gamma-aminobutyric acid GABAA receptor and indirect effects involving inhibition of cytochrome P450 activity with a resulting increase in blood levels of clobazam and its active metabolite. Stiripentol is a positive allosteric modulator of GABAA receptors in the brain that enhances the opening duration of the channel by binding to a site different than the benzodiazepine binding site. It binds to GABAA receptors containing any of the α, β, γ, or δ-subunits but displays the most potent potency when bound to receptors containing α3 or δ subunits. Stiripentol also binds to GABAA receptor-dependent chloride channels via a barbiturate-like mechanism. Stiripentol potentiates GABA transmission by enhancing the release of GABA, reducing synaptosomal uptake of GABA, and inhibiting GABA transaminase-mediated breakdown of GABA. Stiripentol is an inhibitor of lactate dehydrogenase (LDH), which is involved in the energy metabolism of neurons and regulation of neuronal excitation. The drug binds to the site separate from the enzyme's lactate and pyruvate binding sites, thereby inhibiting both pyruvate-to-lactate conversion and lactate-to-pyruvate conversion. By inhibiting LDH, stiripentol may induce hyperpolarization, thereby reducing neuronal excitability. LDH inhibitors, including stiripentol, mimic a ketogenic diet, where the energy source in the brain is switched from glucose to mainly ketone bodies. The ketone bodies directly regulate neuronal excitation and seizures via ATP-sensitive potassium channels and vesicular glutamate transporters. Stiripentol is also suggested to exhibit neuroprotective properties, which may reduce injury caused by oxygen-glucose deprivation and glutamate excess.
Record name Stiripentol
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Product Name

Stiripentol

CAS RN

49763-96-4, 137767-55-6
Record name Stiripentol [USAN:INN]
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Record name Stiripentol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09118
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Record name (1E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol
Source EPA DSSTox
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Record name Stiripentol
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Record name STIRIPENTOL
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Melting Point

73-74
Record name Stiripentol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09118
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,660
Citations
C Chiron - Neurotherapeutics, 2007 - Springer
Stiripentol (STP) is a new antiepileptic compound made by Biocodex. It recently proved to increase the GABAergic transmissionin vitro in an experimental model of immature rat. Clinical …
Number of citations: 110 link.springer.com
C Chiron - Expert Opinion on Investigational Drugs, 2005 - Taylor & Francis
Stiripentol (STP) is a new antiepileptic compound produced by Biocodex. It is not structurally related to any of the other currently marketed antiepileptic products as it belongs to the …
Number of citations: 47 www.tandfonline.com
EC Wirrell, L Laux, DN Franz, J Sullivan, RP Saneto… - …, 2013 - Wiley Online Library
… year preceding stiripentol initiation, and with stiripentol therapy. … stiripentol without clobazam or valproate; group B, stiripentol with clobazam but without valproate; group C, stiripentol …
Number of citations: 102 onlinelibrary.wiley.com
KC Nickels, EC Wirrell - CNS drugs, 2017 - Springer
… of stiripentol ranges from 20 to 50 mg/kg/day (maximum dose 3500 mg/day), and titration to this dose is done over 2–3 weeks. Stiripentol is … As stiripentol has extensive pharmacokinetic …
Number of citations: 37 link.springer.com
J Perez, C Chiron, C Musial, E Rey, H Blehaut… - …, 1999 - Wiley Online Library
Purpose: Stiripentol (STP) is a new antiepileptic drug (AED) that inhibits cytochrome P 450′ resulting in increased plasma concentrations of concomitant AEDs. The efficacy and …
Number of citations: 141 onlinelibrary.wiley.com
C Chiron, MC Marchand, A Tran, E Rey, P d'Athis… - The Lancet, 2000 - thelancet.com
Background Stiripentol is an inhibitor of cytochrome P450 that showed antiepileptic efficacy in severe myoclonic epilepsy in infancy (SMEI) in association with clobazam and valproate …
Number of citations: 598 www.thelancet.com
MN Aboul-Enein, AA El-Azzouny, MI Attia… - European journal of …, 2012 - Elsevier
… The synthesis of a number of stiripentol (STP) derived analogues as anticonvulsant candidates is reported in this study. Anticonvulsant evaluation of the new compounds in mice using …
Number of citations: 96 www.sciencedirect.com
MK Trojnar, K Wojtal, MP Trojnar, SJ Czuczwar - Pharmacol Rep, 2005 - Citeseer
… The goal of this review is to assemble current literature data on stiripentol (STP), a novel anticonvulsant unrelated to any other AEDs. STP potentiates central γ-aminobutyric acid (GABA…
Number of citations: 69 citeseerx.ist.psu.edu
JL Fisher - Epilepsia, 2011 - Wiley Online Library
… Stiripentol was shown to increase the activity of both neuronal and … , stiripentol was found to act through a unique site in a subunit‐dependent manner. Positive modulation by stiripentol …
Number of citations: 84 onlinelibrary.wiley.com
JE Frampton - Drugs, 2019 - Springer
… The indication approved for stiripentol in the … of stiripentol as an add-on therapy to both clobazam and valproate in the management of DS. The pharmacological properties of stiripentol …
Number of citations: 35 link.springer.com

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